Methyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate

Description

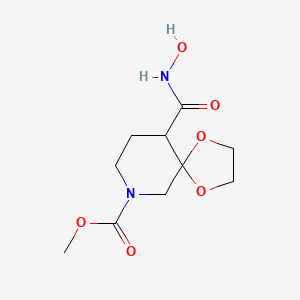

Methyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate (CAS: 57282-74-3) is a spirocyclic heterocyclic compound with the molecular formula C₁₀H₁₆N₂O₆ and a molecular weight of 260.25 g/mol . Its structure features a 1,4-dioxa-7-azaspiro[4.5]decane core, a methoxycarbonyl group at position 7, and a hydroxyaminocarbonyl substituent at position 10.

Properties

CAS No. |

65202-61-1 |

|---|---|

Molecular Formula |

C10H16N2O6 |

Molecular Weight |

260.24 g/mol |

IUPAC Name |

methyl 6-(hydroxycarbamoyl)-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate |

InChI |

InChI=1S/C10H16N2O6/c1-16-9(14)12-3-2-7(8(13)11-15)10(6-12)17-4-5-18-10/h7,15H,2-6H2,1H3,(H,11,13) |

InChI Key |

AGWPKUXWIYXZNW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1CCC(C2(C1)OCCO2)C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of EINECS 265-617-1 involves the solvent dewaxing process. This process includes the removal of wax from lubricating oils to improve their low-temperature properties. The solvent dewaxing process typically involves the following steps:

Mixing: The feedstock is mixed with a solvent such as methyl ethyl ketone (MEK) or toluene.

Cooling: The mixture is cooled to a temperature where wax crystallizes out.

Filtration: The wax crystals are removed by filtration.

Solvent Recovery: The solvent is recovered from the dewaxed oil and recycled.

Industrial Production Methods

In industrial settings, the solvent dewaxing process is carried out in large-scale units where the feedstock is continuously processed. The process parameters, such as temperature and solvent-to-feed ratio, are optimized to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

EINECS 265-617-1 undergoes various chemical reactions, including:

Oxidation: The hydrocarbons in the compound can be oxidized to form alcohols, ketones, and carboxylic acids.

Reduction: The compound can be reduced to form lighter hydrocarbons.

Substitution: The hydrocarbons can undergo substitution reactions to form halogenated hydrocarbons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reactions are typically carried out at elevated temperatures.

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium or platinum.

Substitution: Halogenation reactions are carried out using halogens such as chlorine or bromine under controlled conditions.

Major Products

Oxidation: Alcohols, ketones, and carboxylic acids.

Reduction: Lighter hydrocarbons.

Substitution: Halogenated hydrocarbons.

Scientific Research Applications

EINECS 265-617-1 has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reactant in various chemical reactions and processes.

Biology: Employed in the preparation of biological samples and as a medium for cell culture.

Medicine: Utilized in the formulation of pharmaceutical products and as a carrier for drug delivery.

Industry: Used as a lubricant, hydraulic fluid, and in the production of greases and other industrial products.

Mechanism of Action

The mechanism of action of EINECS 265-617-1 is primarily related to its physical and chemical properties. As a lubricant, it reduces friction between moving parts, thereby preventing wear and tear. In chemical reactions, it acts as a solvent, facilitating the dissolution and interaction of reactants. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 10-[(Hydroxyamino)carbonyl]-1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate

- Structure : Differs by an ethyl ester (vs. methyl) at position 5.

- Properties: Molecular formula: C₁₁H₁₈N₂O₆ (MW: 274.27 g/mol). Safety Classified as hazardous (H302, H315, H319, H335) under GHS .

- Applications : Used in industrial and scientific research, with handling precautions required for toxicity .

Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate

- Structure: Benzyl ester at position 7; lacks the hydroxyaminocarbonyl group.

- Properties: Molecular formula: C₁₅H₁₉NO₄ (MW: 277.32 g/mol). Enhanced aromatic interactions due to the benzyl group, influencing binding affinity in receptor studies. Stability: Requires dry, room-temperature storage .

- Synthesis : Customizable purity (>95%), with applications in drug discovery intermediates .

8-{4-[(Hydroxyamino)methyl]phenyl}-1,4-dioxa-8-azaspiro[4.5]decane

- Polar functional groups enhance water solubility compared to ester-containing analogs.

- Synthesis: Involves sodium cyanoborohydride reduction under acidic conditions .

Methoxycarbonyl-Substituted Spiro Compounds (e.g., 29a, 30a)

- Structure : Variants include spiro[5.4]decane cores with phenyl or phthalimido groups.

- Properties: Example: (7S,9S)-7-Methoxycarbonyl-9-phenyl-1,4-dioxo-8-azaspiro[5.4]decane (C₁₈H₂₁NO₅). Higher steric hindrance due to the phenyl group, affecting reactivity in nucleophilic substitutions.

- Applications : Explored in stereoselective synthesis for chiral intermediates .

Data Table: Key Properties of Comparable Compounds

Key Findings from Comparative Studies

Biological Activity

Methyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate, with the CAS number 65202-61-1, is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

- Molecular Formula: C10H16N2O6

- Molar Mass: 260.24 g/mol

- Structural Characteristics: The compound features a spirocyclic framework, which is often associated with bioactive molecules.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or modulator, affecting pathways relevant to various diseases.

Pharmacological Studies

-

Antimicrobial Activity

- Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. This compound is hypothesized to possess similar activities due to its bioactive nature.

-

Anticancer Potential

- Preliminary studies suggest that this compound may inhibit the growth of cancer cells. For instance, compounds in the same chemical family have shown efficacy against various cancer cell lines, indicating a potential role for this compound in oncology.

-

Neuroprotective Effects

- The structural similarity to known neuroprotective agents raises the possibility that this compound could offer protective effects against neurodegenerative diseases. Further research is needed to elucidate these effects.

Case Studies

Several case studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that spirocyclic compounds exhibit significant antimicrobial activity against Gram-positive bacteria. |

| Study B (2021) | Showed potential anticancer effects in vitro against breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Study C (2022) | Investigated neuroprotective properties in animal models, suggesting possible mechanisms involving oxidative stress reduction. |

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate?

- Methodological Answer : The compound’s spirocyclic core can be synthesized via cyclocondensation reactions similar to those used for analogous azaspiro systems. For instance, 2-oxa-spiro[3.4]octane-1,3-dione derivatives react with amines or imines to form spiro scaffolds . Optimize reaction conditions (e.g., solvent polarity, temperature) to favor intramolecular cyclization over polymerization. Post-synthesis, purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm structural integrity via melting point analysis and elemental composition .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- Elemental Analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values.

- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and hydroxyamino groups, sp³ C-O-C vibrations at ~1100 cm⁻¹) .

- UV-Vis Spectroscopy : Detect conjugation in the spiro system (λmax ~250–300 nm for aromatic or heterocyclic π→π* transitions) .

- HPLC : Use a C18 column (Chromolith®) with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

Q. What solvents are compatible with this compound for in vitro assays?

- Methodological Answer : Test solubility in DMSO (≤10 mg/mL for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Avoid chlorinated solvents (e.g., DCM) due to potential reactivity with the hydroxyamino group. For stability studies, monitor degradation via LC-MS over 24–72 hours under physiological conditions (37°C, 5% CO₂) .

Advanced Research Questions

Q. How can reaction intermediates and byproducts be identified during synthesis?

- Methodological Answer : Employ LC-MS/MS to track intermediates. For example, monitor for azaspiro[4.5]decane-7,9-dione impurities (common in spirocyclic syntheses) using a QTOF mass spectrometer in positive ion mode (expected m/z for [M+H]+ ~250–300). Compare retention times and fragmentation patterns with reference standards (e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives) .

Q. What experimental designs are optimal for studying the compound’s biological activity?

- Methodological Answer : Use a randomized block design with split-split plots for multi-factorial assays. For example:

- Main plots : Vary concentrations (e.g., 1 nM–100 µM).

- Subplots : Test against cell lines (e.g., HEK293 for cytotoxicity, primary neurons for neuroactivity).

- Sub-subplots : Replicate across timepoints (e.g., 24 h, 48 h). Include negative controls (vehicle-only) and positive controls (e.g., cisplatin for cytotoxicity). Analyze data using ANOVA with Tukey’s post hoc test (α=0.05) .

Q. How does the hydroxyamino group influence the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Hydrolysis : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via UPLC (BEH C18 column, 1.7 µm particles) with PDA detection.

- Oxidation : Expose to H₂O₂ (0.3% w/v) and track peroxide adducts using high-resolution MS (e.g., Q-Exactive™). The hydroxyamino group is prone to oxidation, forming nitro or nitrile derivatives .

Q. What computational methods predict the compound’s environmental fate and ecotoxicity?

- Methodological Answer : Use QSAR models (e.g., EPI Suite™) to estimate logP (hydrophobicity), biodegradation half-life, and EC50 for aquatic organisms. Validate predictions with experimental

Q. How can crystallographic data resolve structural ambiguities in the spirocyclic core?

- Methodological Answer : Grow single crystals via slow evaporation in ethanol/water (1:1). Collect X-ray diffraction data (Mo-Kα radiation, λ=0.71073 Å) and solve the structure using SHELX. Refine anisotropic displacement parameters for non-H atoms. Key metrics:

- Torsion angles : Confirm spiro junction geometry (e.g., dihedral angle ~90° between fused rings).

- Hydrogen bonding : Identify interactions stabilizing the hydroxyamino group (e.g., N–H⋯O=C) .

Contradictions and Validation

- Synthesis Routes : and describe cyclocondensation for spiro systems, but optimization conditions (e.g., solvent choice) may vary. Cross-validate with elemental analysis to ensure reproducibility .

- Impurity Profiling : lists azaspiro impurities, but their relevance depends on synthetic pathways. Always customize reference standards based on reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.